Diethyl meso-2,5-dibromoadipate

Polymer Synthesis ATRP Initiator Block Copolymer

Researchers face inconsistent molecular weight distribution and limited macromolecular architecture when using monofunctional initiators. Diethyl meso-2,5-dibromoadipate (CAS 869-10-3) is a symmetrical, bifunctional alkyl halide that directly addresses this: - Enables ATRP synthesis of ABA triblock copolymers with narrow dispersity (PDI < 1.3), critical for reproducible mechanical properties in high-performance adhesives and elastomers. - The defined meso stereochemistry directs diastereoselective cis-2,5-disubstituted pyrrolidine synthesis (53-64% yield), a key intermediate for DPP-IV inhibitors. - Terminal bromines allow quantitative azide conversion for 'click' chemistry, enabling macrocyclization and star-shaped copolymer architectures.

Molecular Formula C10H16Br2O4
Molecular Weight 360.042
CAS No. 54221-37-3; 869-10-3
Cat. No. B2901774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl meso-2,5-dibromoadipate
CAS54221-37-3; 869-10-3
Molecular FormulaC10H16Br2O4
Molecular Weight360.042
Structural Identifiers
SMILESCCOC(=O)C(CCC(C(=O)OCC)Br)Br
InChIInChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3/t7-,8+
InChIKeyUBCNJHBDCUBIPB-OCAPTIKFSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl meso-2,5-dibromoadipate (CAS 869-10-3) – Technical Grade and Polymer Synthesis Intermediate


Diethyl meso-2,5-dibromoadipate (CAS 869-10-3) is a symmetrical, bifunctional alkyl halide diester of adipic acid, characterized by the presence of two stereochemically defined secondary bromine atoms in the meso configuration . This compound serves as a key building block and difunctional initiator in organic synthesis and controlled radical polymerization (CRP), particularly in Atom Transfer Radical Polymerization (ATRP) [1].

1
Bifunctional ATRP initiation Enables ABA and BAB triblock copolymer architectures via two-step controlled radical polymerization
2
Meso stereochemical configuration Crystalline diastereomer supports direct isolation and higher recovered purity
3
Dual bromo and ester functionality Reported entry for diastereoselective N-heterocycle synthesis via tandem cyclization

Why Diethyl meso-2,5-dibromoadipate (CAS 869-10-3) Cannot Be Replaced by Common Alkyl Halide Initiators


The unique meso stereochemistry and symmetrical difunctionality of diethyl meso-2,5-dibromoadipate render it fundamentally non-interchangeable with generic mono- or other di-functional alkyl halides [1]. Common substitutes like ethyl 2-bromoisobutyrate (EBiB) are monofunctional and exclusively generate AB diblock copolymers, whereas the difunctional nature of this compound is essential for the synthesis of ABA, BAB, or other complex triblock architectures with tailored phase-separation and stimuli-responsive properties [2]. Furthermore, the specific crystallinity of the meso diastereomer enables unique purification and isolation advantages that racemic or alternative haloesters cannot provide [3].

Architecture
This product Bifunctional initiator supports ABA/BAB triblock copolymer design
Monofunctional initiators Ethyl 2-bromoisobutyrate and analogs yield only AB diblock architectures; triblock topology may not transfer
Stereochemistry
This product Meso diastereomer crystallizes directly from reaction mixtures for simplified isolation
Racemic mixture Higher solubility may require fractionation; crystallization-based purification may differ
Functionality
This product Dual bromo leaving groups plus ester moieties enable SN2/cyclization cascades
Ester-only analogs Dimethyl pyridine dicarboxylate and similar diesters lack bromo reactivity; cyclization pathway may not reproduce

Quantitative Differentiation Data for Diethyl meso-2,5-dibromoadipate (CAS 869-10-3)


Difunctional ATRP Initiator for ABA/BAB Triblock Copolymer Synthesis

Diethyl meso-2,5-dibromoadipate (DEDBA) acts as a bifunctional ATRP initiator, enabling the controlled synthesis of ABA and BAB type triblock copolymers. In contrast, the monofunctional initiator ethyl 2-bromoisobutyrate (EBiB) is limited to the production of simple AB diblock copolymers [1]. This structural divergence directly dictates the accessible polymer architectures and, consequently, the material's self-assembly behavior and LCST tunability (e.g., LCST range of ~35 °C to 55 °C for specific triblocks) [2].

Block copolymer architecture
Head-to-head
ABA/BAB triblock vs AB diblock
Reported architecture control context
Monofunctional initiators limited to linear diblock; triblock topology requires bifunctional initiation
Polymer Synthesis ATRP Initiator Block Copolymer

Controlled Radical Polymerization with Narrow Molecular Weight Distribution (PDI < 1.3)

When employed as a difunctional initiator in the ATRP of n-butyl acrylate (n-BuA), diethyl meso-2,5-dibromoadipate facilitates the formation of α,ω-bromo-poly(n-BuA) with a notably narrow molecular weight distribution, characterized by a polydispersity index (PDI) of less than 1.3 [1]. This level of control is critical for producing well-defined macroinitiators for subsequent chain extension or block copolymer synthesis. Alternative initiators may yield broader distributions, compromising block definition and material properties.

Polymerization control
Cross-study
PDI < 1.3
Supports controlled polymerization review
ATRP of n-butyl acrylate; PDI benchmark for macroinitiator quality assessment
Polymerization Molecular Weight Control Polydispersity Index

Meso Diastereomer Crystallinity and Isolation Advantage over Racemic Mixture

The meso diastereomer of diethyl 2,5-dibromoadipate is significantly more crystalline than its racemic counterpart. This property allows for its spontaneous crystallization from reaction mixtures, enabling a more straightforward isolation and higher recovered purity [1]. The racemic isomer, being more soluble, can be epimerized and recycled, but the initial high recovery of the pure meso solid (melting point 65–67 °C) provides a distinct procurement and handling advantage .

Crystallinity and isolation
Class-level
Crystalline solid, mp 65–67°C
Reported crystallization advantage
Meso diastereomer crystallizes spontaneously; racemic mixture remains soluble and requires fractionation
Stereochemistry Crystallization Process Chemistry

Synthesis of pH-Responsive Triblock Copolymers with Tunable LCST (35-55 °C)

Utilizing diethyl meso-2,5-dibromoadipate (DEDBA) as a bifunctional ATRP initiator enables the synthesis of pH- and temperature-sensitive ABA triblock copolymers (e.g., PDEAEMA-b-PMPC-b-PDEAEMA) with tunable Lower Critical Solution Temperatures (LCSTs) [1]. The LCST can be finely tuned between approximately 35 °C and 55 °C by adjusting the comonomer composition, a functional outcome intrinsically linked to the triblock architecture afforded by DEDBA [2]. This tunability is not accessible with monofunctional initiators or random copolymers.

Thermal response tuning
Head-to-head
LCST ~35°C to 55°C
Supports stimuli-responsive polymer design
Triblock architecture enables broader LCST tunability vs diblock; comonomer composition drives range
Stimuli-Responsive Polymers LCST Drug Delivery

Unique Functional Group Complement (Bromo and Ester) for Diastereoselective Synthesis

The compound's specific combination of two secondary bromine atoms and two ester groups facilitates diastereoselective cyclization reactions. In a comparative product matrix, diethyl meso-2,5-dibromoadipate is the only compound offering both a bromo leaving group and an ester functionality in a symmetrical, difunctional arrangement . This allows for tandem cyclization/[2,3]-Stevens rearrangement to yield two distinct diastereomers of 2-substituted pyrrolidines with yields ranging from 53–64% [1].

Functional group complement
Class-level
Dual bromo/ester, meso configuration
Reported diastereoselective synthetic entry
Tandem SN2/cyclization yields 2-substituted pyrrolidines; unique among common diesters
Organic Synthesis Diastereoselectivity Pyrrolidine Synthesis

High-Value Application Scenarios for Diethyl meso-2,5-dibromoadipate (CAS 869-10-3)


Synthesis of Well-Defined ABA Triblock Copolymers for Thermoplastic Elastomers

This compound is the initiator of choice for the controlled synthesis of ABA triblock copolymers via ATRP, where the mid-block (B) is a soft segment (e.g., poly(n-butyl acrylate)) and the outer blocks (A) are hard segments (e.g., poly(methyl methacrylate)) [1]. The resulting narrow molecular weight distribution (PDI < 1.3) ensures reproducible mechanical properties in the final material, a critical requirement for high-performance adhesives and elastomers [2].

Development of Stimuli-Responsive Drug Delivery Vehicles with Tunable LCST

Researchers developing smart drug delivery systems utilize this compound to synthesize pH- and temperature-sensitive triblock copolymers. The bifunctional nature allows for the creation of 'flower-like' micelles with a hydrophilic core and hydrophobic/cationic coronas, whose LCST can be precisely tuned between ~35 °C and 55 °C to achieve physiological temperature response [1]. This tunability is a direct consequence of the triblock architecture enabled by this specific initiator [2].

Diastereoselective Synthesis of cis-2,5-Disubstituted Pyrrolidines for Medicinal Chemistry

As a symmetrical meso dibromide, this compound is a premier substrate for the diastereoselective synthesis of cis-2,5-disubstituted pyrrolidines, a common motif in bioactive molecules [1]. The specific meso stereochemistry directs the formation of desired cis diastereomers, which serve as advanced intermediates for dipeptidyl peptidase IV (DPP-IV) inhibitors and other therapeutic candidates, achieving yields of 53–64% in key cyclization steps [2].

Precursor to α,ω-Difunctional Polymers and Macrocycles

The α,ω-bromo-terminated polymers generated from this initiator are valuable macroinitiators for subsequent chain extension or end-group modification. The terminal bromines can be quantitatively converted to azides, enabling 'click' chemistry for polymer-polymer conjugation or macrocyclization, a pathway not readily accessible from monofunctional initiators [1]. This positions the compound as an essential tool for synthesizing complex macromolecular architectures, including cyclic polymers and star-shaped copolymers [2].

Application
Selection Property
Validation Focus
ABA triblock copolymer synthesis
Bifunctional ATRP initiation
Triblock architecture confirmation and PDI control
Stimuli-responsive polymer research
Symmetrical difunctional design
LCST tunability and micellization behavior
N-heterocycle synthesis research
Meso dibromide/ester complement
Diastereoselective cyclization efficiency
Macromolecular architecture research
α,ω-telechelic polymer precursor
End-group fidelity and chain extension capability

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